4-[4-(Benzyloxy)phenoxy]-3-chloroaniline

Drug design Lipophilicity Physicochemical profiling

4-[4-(Benzyloxy)phenoxy]-3-chloroaniline (CAS 87294-22-2) is a chloro-substituted diaryl ether aniline of molecular formula C₁₉H₁₆ClNO₂ and molecular weight 325.8 g·mol⁻¹. It belongs to the benzyloxyphenyl ether class of synthetic intermediates, a scaffold recurrently explored in medicinal chemistry for constructing Na⁺/Ca²⁺ exchanger (NCX) inhibitors, monoamine oxidase B (MAO‑B) inhibitors, and β₃‑adrenergic receptor modulators.

Molecular Formula C19H16ClNO2
Molecular Weight 325.8 g/mol
CAS No. 87294-22-2
Cat. No. B12064821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Benzyloxy)phenoxy]-3-chloroaniline
CAS87294-22-2
Molecular FormulaC19H16ClNO2
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl
InChIInChI=1S/C19H16ClNO2/c20-18-12-15(21)6-11-19(18)23-17-9-7-16(8-10-17)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2
InChIKeyNGZLAMVLYSOTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Benzyloxy)phenoxy]-3-chloroaniline (CAS 87294-22-2) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Positioning


4-[4-(Benzyloxy)phenoxy]-3-chloroaniline (CAS 87294-22-2) is a chloro-substituted diaryl ether aniline of molecular formula C₁₉H₁₆ClNO₂ and molecular weight 325.8 g·mol⁻¹ [1]. It belongs to the benzyloxyphenyl ether class of synthetic intermediates, a scaffold recurrently explored in medicinal chemistry for constructing Na⁺/Ca²⁺ exchanger (NCX) inhibitors, monoamine oxidase B (MAO‑B) inhibitors, and β₃‑adrenergic receptor modulators [2]. The compound features a 3‑chloro substitution on the terminal aniline ring, a para‑phenoxy bridge, and a benzyl‑protected phenolic oxygen—distinguishing it structurally from simpler 4‑benzyloxyaniline analogs that lack either the chlorine atom or the extended diaryl ether linkage. Commercially, it is listed by multiple suppliers as a research‑grade intermediate with typical purity specifications of ≥95% .

Why 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline Cannot Be Replaced by Simpler 4‑Benzyloxyaniline Analogs Without Altering Synthetic Outcomes


Substituting a generic benzyloxyaniline building block for 4-[4-(benzyloxy)phenoxy]-3-chloroaniline is not chemically equivalent because the compound integrates three design elements—the 3‑chloro substituent, the para‑phenoxy spacer, and the terminal benzyl-protected phenol—within a single intermediate. The chlorine atom enables subsequent cross‑coupling or nucleophilic aromatic substitution chemistry that is inaccessible with the non‑halogenated analog 4-[4-(benzyloxy)phenoxy]aniline (CAS 155828-47-0) . The insertion of the additional phenoxy unit between the aniline core and the benzyloxy terminus increases the molecular length, rotatable bond count (5 vs. 3), and lipophilicity (XLogP3 ~4.9 vs. ~4.1 for 4‑benzyloxy‑3‑chloroaniline, CAS 59404‑86‑3), altering both the pharmacokinetic trajectory of downstream conjugates and the conformational sampling available during target engagement [1]. These combined features make the compound a precise intermediate for constructing extended biaryl ether pharmacophores found in NCX inhibitors and β₃‑adrenergic ligands; simply swapping in a shorter or de‑chlorinated analog would yield a different final chemotype with non‑comparable activity profiles [2].

Quantitative Differentiation Dashboard: 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline vs. Closest Analogs


Lipophilicity (XLogP3): 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline Exhibits Higher Calculated LogP Than 4‑Benzyloxy‑3‑chloroaniline (CAS 59404‑86‑3)

The target compound demonstrates a computed XLogP3 of 4.9 (PubChem) or consensus LogP of 5.87 (ChemSrc), compared with LogP values of 4.08 for 4‑benzyloxy‑3‑chloroaniline (CAS 59404‑86‑3) and 2.40–3.43 for 4‑(benzyloxy)aniline (CAS 6373‑46‑2) [1]. This represents an increase of approximately 0.8–1.8 log units versus the simpler chloro‑aniline comparator and roughly 2.5–3.5 log units versus the simplest benzyloxyaniline.

Drug design Lipophilicity Physicochemical profiling

Molecular Topology: Extended Diaryl Ether Scaffold Provides Greater Conformational Flexibility Than 4‑Benzyloxy‑3‑chloroaniline

The target compound possesses 5 rotatable bonds and a molecular weight of 325.8 g·mol⁻¹, compared with 3 rotatable bonds and 233.69 g·mol⁻¹ for 4‑benzyloxy‑3‑chloroaniline (CAS 59404‑86‑3), and 5 rotatable bonds at 291.3 g·mol⁻¹ for the non‑chlorinated analog 4‑[4‑(benzyloxy)phenoxy]aniline (CAS 155828‑47‑0) [1]. The additional molecular length—introduced by the para‑phenoxy bridge—extends the distance between the aniline nitrogen and the terminal benzyl carbon by approximately 5.6 Å relative to the direct benzyloxy analog.

Conformational sampling Molecular recognition Medicinal chemistry

Chlorine Substitution Pattern: Orthogonal Synthetic Handle Absent in Non‑Halogenated Analog 4‑[4‑(Benzyloxy)phenoxy]aniline (CAS 155828‑47‑0)

The 3‑chloro substituent on the aniline ring of the target compound provides a versatile synthetic handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira) or nucleophilic aromatic substitution (SNAr) reactions. The non‑chlorinated analog, 4‑[4‑(benzyloxy)phenoxy]aniline (CAS 155828‑47‑0), lacks this reactive center and would require separate halogenation and purification steps to achieve equivalent downstream functionalization . The analogous 4‑(4‑chloro‑benzyloxy)‑phenylamine (CAS 34762‑56‑6) places the chlorine on the benzyl moiety rather than the aniline ring, which directs electrophilic and nucleophilic reactivity to a different position and alters the electronic character of the scaffold .

Cross-coupling Nucleophilic aromatic substitution Synthetic chemistry

Class‑Level Association with Benzyloxyphenyl Pharmacophores: Entry Point to NCX and MAO‑B Inhibitor Chemical Space

The benzyloxyphenyl substructure is a validated pharmacophoric element in several bioactive series. Benzyloxyphenyl NCX inhibitors such as KB‑R7943, SEA0400, and SN‑6 exhibit potent reverse‑mode NCX inhibition (SEA0400 IC₅₀ ~ 0.22 µM) [1], while benzyloxyphenyl‑based MAO‑B inhibitors including safinamide and sembragiline achieve selective, reversible MAO‑B inhibition [2]. The target compound serves as a direct synthetic precursor to extended biaryl ether variants within these chemotypes; its diaryl ether bridge and terminal benzyl‑protected phenol map directly onto the structural frameworks of lead compounds 7i and 10a (benzyloxyphenyl NCX inhibitors) described by Kuramochi et al. [3]. Although no direct head‑to‑head bioactivity data for the isolated intermediate are available, its structural congruence with these validated pharmacophores supports procurement when the research objective is to generate novel analogs within the benzyloxyphenyl NCX or MAO‑B inhibitor series.

NCX inhibitors MAO-B inhibitors β3-adrenergic Pharmacophore

Procurement‑Optimized Application Scenarios for 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline (CAS 87294-22-2)


Synthesis of Extended Benzyloxyphenyl Na⁺/Ca²⁺ Exchanger (NCX) Inhibitor Candidates

As a late‑stage intermediate incorporating the complete 4‑(benzyloxy)phenoxy motif, this compound can be directly elaborated via the aniline nitrogen to generate novel NCX inhibitor analogs in the structural lineage of SEA0400 and SN‑6 [1]. The pre‑installed 3‑chloro substituent offers a site for further diversification through cross‑coupling chemistry, enabling SAR exploration around the terminal aryl ring without necessitating de novo construction of the diaryl ether core [2]. This is particularly valuable for medicinal chemistry groups investigating reverse‑mode NCX inhibition for heart failure or cerebral ischemia indications.

Preparation of 3‑Chloro‑Substituted MAO‑B Inhibitor Building Blocks for Parkinson's Disease Research

Benzyloxyphenyl derivatives represent a privileged scaffold for selective, reversible MAO‑B inhibition, as exemplified by the clinically advanced compounds safinamide and sembragiline [3]. The target compound, with its halogen substituent on the terminal aryl ring, enables the synthesis of halogen‑containing biaryl analogs that have been reported to modulate MAO‑B inhibitory potency and isoform selectivity [4]. The benzyl protecting group can be removed under mild hydrogenolysis conditions to reveal a free phenol for further derivatization.

Diversification of β₃‑Adrenergic Receptor Agonist Intermediates for Overactive Bladder Programs

The benzyloxyphenoxy motif has been employed in synthetic routes toward β₃‑adrenergic receptor agonists, including intermediates for solabegron (GW‑427353) . The target compound's extended diaryl ether architecture, combined with the chlorine substituent, provides a differentiated starting material for generating β₃‑agonist analogs with tailored pharmacokinetic profiles. The higher lipophilicity (XLogP3 ~4.9) of this intermediate may be leveraged to modulate the distribution characteristics of final conjugates [5].

Agrochemical Intermediate Development Leveraging the Diaryl Ether Scaffold

Diaryl ether anilines with halogen substitution are established intermediates in the synthesis of herbicides and fungicides . The target compound combines the benzyloxyphenoxy core with a reactive aniline nitrogen and an aryl chlorine, enabling its use as a versatile building block for generating agrochemical screening libraries. The benzyl protecting group provides orthogonal protection during multi‑step synthesis, which is advantageous in process chemistry settings where selective deprotection strategies are required.

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